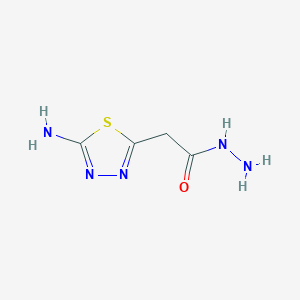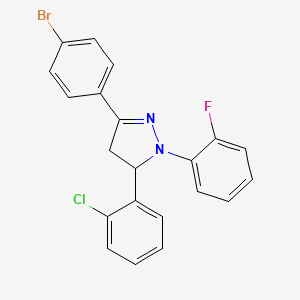![molecular formula C31H24N4O8 B15017503 4-[(E)-(2-{(2Z)-3-(2-hydroxyphenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B15017503.png)
4-[(E)-(2-{(2Z)-3-(2-hydroxyphenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-2-methoxyphenyl 4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-(2-{(2Z)-3-(2-hydroxyphenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-2-methoxyphenyl 4-nitrobenzoate is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2-{(2Z)-3-(2-hydroxyphenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-2-methoxyphenyl 4-nitrobenzoate typically involves multiple steps. One common method includes the nitration of methyl benzoate using a mixture of concentrated sulfuric acid and nitric acid . The reaction is carried out at low temperatures to control the formation of the desired nitro compound. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, followed by purification steps such as distillation and crystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors. The presence of multiple functional groups allows for interactions with various biological targets.
Medicine
In medicine, this compound and its derivatives are explored for their potential therapeutic properties. Research is ongoing to investigate their efficacy as anti-inflammatory or anticancer agents.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mécanisme D'action
The mechanism of action of this compound involves interactions with specific molecular targets. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound’s structure allows it to bind to enzymes and inhibit their activity, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-nitrobenzoate: Similar in structure but with different substitution patterns.
4-nitrobenzoyl hydrazine: Shares the nitrobenzoyl group but differs in the hydrazine moiety.
2-(4-nitrobenzoyl)hydrazinecarbodithioic acid: Contains a similar nitrobenzoyl group but with additional functional groups.
Uniqueness
What sets 4-[(E)-(2-{(2Z)-3-(2-hydroxyphenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-2-methoxyphenyl 4-nitrobenzoate apart is its combination of multiple functional groups, which allows for diverse chemical reactivity and potential applications. Its unique structure enables it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C31H24N4O8 |
|---|---|
Poids moléculaire |
580.5 g/mol |
Nom IUPAC |
[4-[(E)-[[(Z)-2-benzamido-3-(2-hydroxyphenyl)prop-2-enoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C31H24N4O8/c1-42-28-17-20(11-16-27(28)43-31(39)22-12-14-24(15-13-22)35(40)41)19-32-34-30(38)25(18-23-9-5-6-10-26(23)36)33-29(37)21-7-3-2-4-8-21/h2-19,36H,1H3,(H,33,37)(H,34,38)/b25-18-,32-19+ |
Clé InChI |
IIFXNCPNQMIGDU-MKXSWHDLSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=N/NC(=O)/C(=C/C2=CC=CC=C2O)/NC(=O)C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
SMILES canonique |
COC1=C(C=CC(=C1)C=NNC(=O)C(=CC2=CC=CC=C2O)NC(=O)C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-1-(2,4-dinitrophenyl)-2-[2-(pentyloxy)benzylidene]hydrazine](/img/structure/B15017423.png)

![N-[(1Z)-3-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B15017428.png)
![1-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]naphthalen-2-ol](/img/structure/B15017430.png)
![3-methyl-4,5-bis[(4-methylphenyl)thio]-1,3-thiazol-2(3H)-one](/img/structure/B15017440.png)
![2-bromo-N-[(4-tert-butylphenyl)methyl]benzamide](/img/structure/B15017441.png)
![2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B15017452.png)
![N-({N'-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]hydrazinecarbonyl}methyl)-N-(4-chlorophenyl)benzenesulfonamide](/img/structure/B15017466.png)
![5-Benzyl-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B15017467.png)
![Heptyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B15017470.png)
![O-{3-[(3-methylphenyl)carbamoyl]phenyl} (2,3-dimethylphenyl)carbamothioate](/img/structure/B15017478.png)
![2-chloro-N-{(1E)-3-[(2E)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-3-oxo-1-phenylprop-1-en-2-yl}benzamide](/img/structure/B15017486.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B15017510.png)
